molecular formula C12H10BrNO4 B4578000 1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene

1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene

Cat. No.: B4578000
M. Wt: 312.12 g/mol
InChI Key: PEVQYUUQHNEABB-SNAWJCMRSA-N
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Description

1-Bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene is an organic compound with a complex structure that includes bromine, methoxy, nitroethenyl, and prop-2-ynoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene typically involves multiple steps, including electrophilic aromatic substitution, nitration, and bromination. The process may start with the bromination of a methoxy-substituted benzene ring, followed by nitration to introduce the nitro group. The final steps involve the addition of the prop-2-ynoxy group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding properties. The prop-2-ynoxy group may also play a role in the compound’s overall activity by affecting its electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are not shared by its simpler analogs. The presence of the nitroethenyl and prop-2-ynoxy groups, in particular, provides unique opportunities for chemical modifications and applications in various fields.

Properties

IUPAC Name

1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-3-6-18-12-10(13)7-9(4-5-14(15)16)8-11(12)17-2/h1,4-5,7-8H,6H2,2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVQYUUQHNEABB-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene
Reactant of Route 2
1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene
Reactant of Route 3
Reactant of Route 3
1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene
Reactant of Route 4
1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene
Reactant of Route 5
1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene
Reactant of Route 6
1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene

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